molecular formula C10H12F2O2 B8157430 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol

Cat. No.: B8157430
M. Wt: 202.20 g/mol
InChI Key: BMKGPABCNSJVNM-UHFFFAOYSA-N
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Description

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol is a synthetic aromatic alcohol characterized by a phenyl ring substituted at the 2-position with a 2,2-difluoroethoxy group (–OCH₂CF₂) and an ethanol (–CH₂CH₂OH) side chain. This compound’s structure combines fluorine’s electron-withdrawing effects with the hydrophilicity of the ethanol group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c11-10(12)7-14-9-4-2-1-3-8(9)5-6-13/h1-4,10,13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGPABCNSJVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol typically involves the reaction of 2,2-difluoroethanol with a phenyl ethyl derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 140°C, and the product is purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-(2-(2,2-Difluoroethoxy)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2,2-Difluoroethoxy)phenyl)ethanol involves its interaction with specific molecular targets. The presence of the difluoroethoxy group can enhance its reactivity and binding affinity to certain enzymes or receptors. This can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

The compound is compared below with structurally related phenylethanol derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents on Phenyl Functional Group Molecular Formula Notable Properties/Applications Sources
2-(2-(2,2-Difluoroethoxy)phenyl)ethanol 2-OCH₂CF₂ Ethanol C₁₀H₁₂F₂O₂ Hypothesized enhanced metabolic stability due to fluorine
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine 4-OCH₂CF₂ Ethylamine C₁₀H₁₃F₂NO Amine derivative; potential CNS-targeting agent
2-(2,2,2-Trifluoroethoxy)phenol 2-OCH₂CF₃ Phenol C₈H₇F₃O₂ Higher electronegativity; used in analytical standards
p-Hydroxy phenylethanol (Tyrosol) 4-OH Ethanol C₈H₁₀O₂ Natural antioxidant; isolated from plants
2-Amino-2-(2-fluorophenyl)ethanol 2-F Ethanol, α-amino C₈H₁₀FNO Chiral pharmaceutical intermediate
2-(4-Phenylphenoxy)ethanol 4-O-biphenyl Ethanol C₁₄H₁₄O₂ Hydrophobic; potential surfactant applications

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Hydroxyl Groups: The difluoroethoxy group (–OCH₂CF₂) in the target compound increases lipophilicity (logP ~2.5 estimated) compared to hydroxylated analogs like p-hydroxy phenylethanol (logP ~1.2). This enhances membrane permeability, a critical factor in drug design . In contrast, 2-(2,2,2-Trifluoroethoxy)phenol () exhibits even higher electronegativity due to three fluorine atoms, which may reduce metabolic oxidation but increase acidity (pKa ~8–9 vs. ~10 for non-fluorinated phenols) .
  • Amino vs. Ethanol Groups: 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine () replaces the ethanol group with an amine, enabling hydrogen bonding and protonation at physiological pH. This modification is common in CNS drugs targeting neurotransmitter receptors .

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